

# Comprehensive literature review on Curculigoside's therapeutic effects

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# Curculigoside: A Comprehensive Review of its Therapeutic Effects

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Curculigoside, a major bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides Gaertn, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in Asian medicine for strengthening bones and as a rejuvenating tonic, modern research is progressively validating its diverse therapeutic applications. This technical guide provides an in-depth review of the current scientific literature on Curculigoside, focusing on its efficacy in osteoporosis, neurodegenerative diseases, inflammation, and cancer. We consolidate quantitative data from key in vitro and in vivo studies, detail associated experimental protocols, and visualize the complex signaling pathways modulated by this promising natural product.

# Osteoprotective Effects of Curculigoside

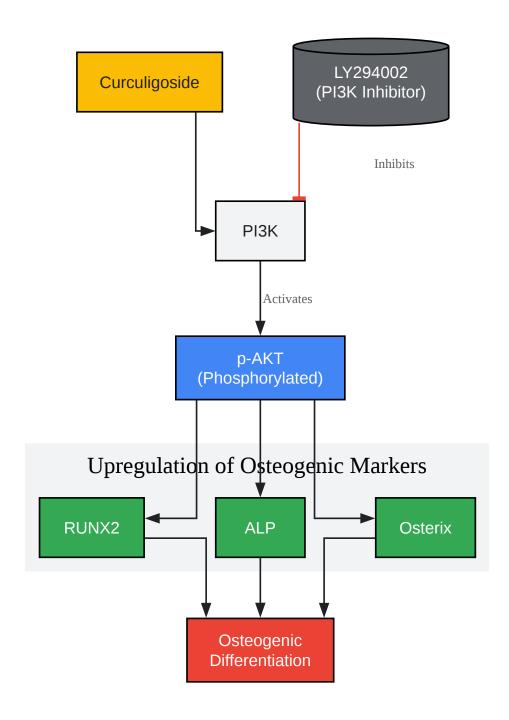
Osteoporosis, a metabolic bone disease characterized by decreased bone mineral density (BMD), is a primary area of investigation for **Curculigoside**.[1] Studies consistently demonstrate its ability to promote bone formation and inhibit bone resorption by modulating key cellular processes in mesenchymal stem cells (MSCs), osteoblasts, and osteoclasts.[2][3]



# **Mechanism of Action: Signaling Pathways**

**Curculigoside**'s osteoprotective effects are largely attributed to its influence on the PI3K/Akt signaling pathway.[4] This pathway is crucial for the differentiation and maturation of osteoblasts.[4] By activating Akt, a downstream target of PI3K, **Curculigoside** promotes the expression of key osteogenic markers.[4] Network pharmacology analyses have also implicated the estrogen and Rap1 signaling pathways in its anti-osteoporotic activity.[5][6]





**Curculigoside** activates the PI3K/Akt pathway to promote osteogenesis.



# **Quantitative Data: In Vitro and In Vivo Studies**

The efficacy of **Curculigoside** in promoting bone health has been quantified in various models.

Table 1: Osteoprotective Effects of Curculigoside

Model System	Treatment	Key Findings	Reference
Adipose-Derived Stem Cells (ADSCs)	5 μmol/L Curculigoside	Significantly increased ALP activity and calcium deposition. Upregulated RUNX2, ALP, and Osterix expression.	[4]
Human Amniotic Fluid-Derived MSCs	Curculigoside (dose- dependent)	Promoted ALP activity and calcium deposition. Upregulated Collagen I and Osteopontin (OPN) expression.	[7]
Ovariectomized (OVX) Mice	Curculigoside (oral admin.)	Reversed bone trabeculae reduction. Increased expression of RUNX2 and p-AKT in osteoblasts.	[4][7]
Ovariectomized (OVX) Rats	Curculigoside (oral admin.)	Increased serum OCN and ALP levels. Increased BMD, trabecular thickness, number, and bone volume fraction.	[7]

| Dexamethasone-induced Rats | **Curculigoside** (oral admin.) | Increased serum SOD and CAT content. Modulated osteoporosis symptoms and promoted osteogenic protein expression. |[7] |



## **Key Experimental Protocols**

In Vitro Osteogenic Differentiation of ADSCs[4]

- Cell Culture: Human ADSCs are cultured in standard medium.
- Treatment: Cells are treated with varying concentrations of Curculigoside (e.g., 0, 1, 2.5, 5, 10, 20 μmol/L). Cell viability is assessed using a CCK-8 assay to determine a non-toxic concentration (e.g., 5 μmol/L).[4]
- Induction: Osteogenic differentiation is induced. To study mechanism, a PI3K inhibitor (LY294002) can be co-administered.[4]
- Analysis:
  - Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., day 7).
  - Mineralization: Assessed by Alizarin Red S (ARS) staining at later time points (e.g., day
     14) to visualize calcium deposits.[4]
  - Gene Expression: RT-qPCR is used to measure mRNA levels of osteogenic markers like RUNX2, ALP, and Osterix.[4]
  - Protein Expression: Western blot analysis is performed to quantify protein levels of p-PI3K,
     p-AKT, RUNX2, ALP, and Osterix.[4]

In Vivo Ovariectomized (OVX) Mouse Model[4][7]

- Animal Model: Female mice undergo bilateral ovariectomy to simulate postmenopausal osteoporosis. A sham-operated group serves as the control.
- Treatment: After a recovery period, OVX mice are orally administered Curculigoside daily for a set duration (e.g., 12 weeks).
- Analysis:
  - Micro-CT Analysis: Femurs are harvested to analyze bone microarchitecture, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and trabecular



number/thickness (Tb.N/Tb.Th).[8]

- Histology: Bone tissue is sectioned and stained to visualize cellular changes.
- Serum Analysis: Blood samples are collected to measure levels of bone turnover markers like osteocalcin (OCN) and ALP.[7]

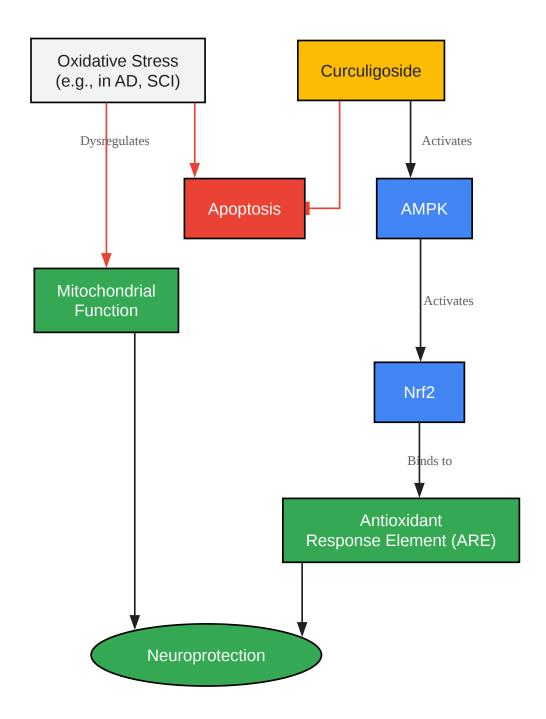
## **Neuroprotective Effects**

**Curculigoside** demonstrates significant potential in mitigating neurodegenerative processes, particularly those associated with Alzheimer's disease (AD) and acute injuries like cerebral ischemia and spinal cord injury (SCI).[9][10][11][12] Its neuroprotective mechanisms involve antioxidant, anti-apoptotic, and anti-inflammatory actions.

## **Mechanism of Action: Signaling Pathways**

In the context of AD, **Curculigoside** has been shown to activate the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress and mitochondrial dysfunction.[11] For acute neuronal injury, it modulates the Nrf-2/NQO-1 pathway to combat oxidative stress and apoptosis.[12] It also suppresses the HMGB1/NF-κB signaling pathway, attenuating neuroinflammation and blood-brain barrier breakdown following ischemia-reperfusion injury.[10]





Curculigoside's neuroprotective effect via the AMPK/Nrf2 pathway.



# **Quantitative Data: Neuroprotection Studies**

Table 2: Neuroprotective Effects of **Curculigoside** 

Model System	Treatment	Key Findings	Reference
Aged Rats (24-25 months)	20, 40 mg/kg/day Curculigoside (14 days)	Significantly improved latency and reduced errors in step-down/Y-maze tests.  Decreased cerebral Acetylcholinestera se (AchE) activity.	[9][13][14]
APP/PS1 Transgenic Mice (AD model)	Curculigoside (4 weeks)	Improved memory and behavior. Reduced Aβ deposition and tau phosphorylation. Activated AMPK/Nrf2 signaling.	[11]
L-Glu-exposed HT22 cells	Curculigoside	Suppressed apoptosis, reduced ROS accumulation, and balanced mitochondrial membrane potential.	[11]
H <sub>2</sub> O <sub>2</sub> -exposed PC12 cells	3 μM Curculigoside	Protected against H <sub>2</sub> O <sub>2</sub> -induced apoptosis and oxidative stress.	[12]
Spinal Cord Injury (SCI) Rats	50 mg/kg Curculigoside (14 days)	Improved motor function recovery. Reduced apoptosis and oxidative stress in spinal cord tissue via Nrf-2/NQO-1 pathway.	[12]



| Ischemia-Reperfusion Rats | 20 mg/kg **Curculigoside** | Attenuated histopathological damage and decreased cerebral Evans Blue extravasation. Inhibited NF-κB activation. |[9] |

## **Key Experimental Protocols**

In Vivo Aged Rat Model for Cognitive Function[13][14]

- Animal Model: Aged (e.g., 24-25 months old) male Sprague-Dawley rats are used to model age-related cognitive decline.
- Treatment: Rats are administered Curculigoside orally (e.g., 10, 20, 40 mg/kg/day) for a specified period (e.g., 14 days).[14]
- · Behavioral Testing:
  - Step-Down Test: Measures passive avoidance memory based on latency to step down from a platform.
  - Y-Maze Test: Assesses spatial working memory.
- Biochemical Analysis: After behavioral tests, brain tissue (e.g., hippocampus) is harvested to measure the activity of enzymes like Acetylcholinesterase (AchE) and the expression of proteins like Beta-secretase 1 (BACE1) via Western blot.[13]

In Vitro Oxidative Stress Model in Neuronal Cells[12]

- Cell Culture: A neuronal cell line (e.g., PC12 or HT22) is cultured.
- Treatment: Cells are pre-treated with Curculigoside (e.g., 3 μM) for a few hours, followed by co-incubation with an oxidative agent like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or L-glutamate to induce injury.[11][12]
- Analysis:
  - Cell Viability: Measured using MTT or CCK-8 assays.
  - Apoptosis: Quantified using Annexin V/PI staining with flow cytometry or a TUNEL assay.



- Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes.
- Mitochondrial Health: Mitochondrial membrane potential is assessed.

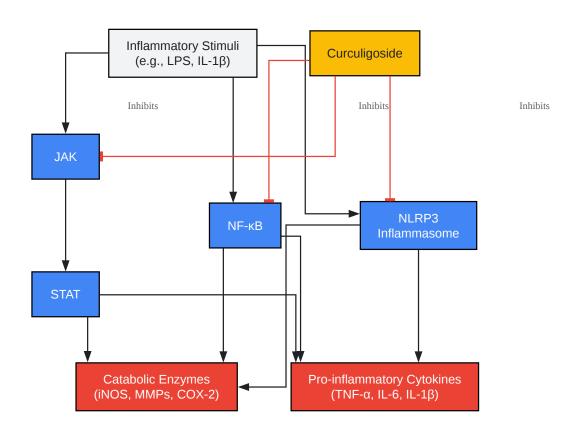
## **Anti-inflammatory and Anti-arthritic Effects**

**Curculigoside** exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions like osteoarthritis (OA) and rheumatoid arthritis (RA).[15][16]

## **Mechanism of Action: Signaling Pathways**

Its anti-arthritic effects are mediated, in part, by the downregulation of the JAK/STAT and NF-κB signaling pathways, which are critical in the pathogenesis of RA.[17][18] In osteoarthritis, **Curculigoside** has been shown to inhibit the NLRP3 inflammasome pathway, reducing the expression of catabolic genes and protecting cartilage.[16] It directly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]





**Curculigoside** inhibits multiple pro-inflammatory signaling pathways.

# **Quantitative Data: Anti-inflammatory Studies**

Table 3: Anti-inflammatory and Anti-arthritic Effects of Curculigoside



Model System	Treatment	Key Findings	Reference
Collagen-Induced Arthritis (CIA) Rats	50 mg/kg Curculigoside	Significantly reduced paw swelling, arthritis index, and spleen/thymus indices. Decreased serum TNF-α, IL-1β, IL-6.	[18]
Adjuvant Arthritis Rats	Curculigoside A	Relieved hind paw swelling. Reduced serum IL-6, IL-1 $\beta$ , PGE2, TNF- $\alpha$ . Increased SOD activity.  Downregulated NF- $\kappa$ B/NLRP3 pathway.	[15]
DMM-induced Osteoarthritis (OA) Mice	20 μg Curculigoside	Reduced OARSI scores to normal levels. Downregulated expression of NLRP3, NF-kB, iNOS, and MMP9.	[16]
LPS-stimulated RAW 264.7 Macrophages	Curculigoside A (Compound 1)	Moderate inhibition of NO production (IC <sub>50</sub> = $37.21 \mu M$ ). Suppressed expression of TNF- $\alpha$ , IL-6, iNOS, and COX- $2$ .	[19][20]

| Fibroblast-like synoviocyte MH7A cells | 1-64  $\mu$ g/ml **Curculigoside** | Exerted significant inhibitory effects on cell viability. |[18] |



#### **Anti-Cancer Effects: Osteosarcoma**

Emerging evidence suggests **Curculigoside** may have therapeutic potential against certain cancers, with studies specifically highlighting its efficacy in osteosarcoma (OS).

#### **Mechanism of Action**

In osteosarcoma cells, **Curculigoside** has been found to inhibit proliferation, migration, and invasion while promoting apoptosis.[17] This anti-tumor activity is achieved by downregulating the JAK/STAT and NF-kB signaling pathways, which are often constitutively active in cancer cells and drive tumor growth and survival.[17]

#### **Quantitative Data: Osteosarcoma Studies**

Table 4: Anti-Osteosarcoma Effects of Curculigoside

Model System	Treatment	Key Findings	Reference
Osteosarcoma Cells (in vitro)	Curculigoside	Markedly hampered cell growth, migration, and invasion. Intensified apoptosis. Inhibited phosphorylation of JAK2, STAT3, and NF-κB.	[17]

| Osteosarcoma Xenograft Mouse Model | **Curculigoside** | Notably hampered the growth of OS tumors. |[17] |

# **Other Potential Therapeutic Effects**

Metabolic Regulation: Preliminary studies in high-fat diet mouse models suggest
 Curculigoside can significantly affect the contents of total cholesterol, triglycerides, HDL-C, and LDL-C, indicating a potential lipid-lowering effect. [21] However, other studies on related



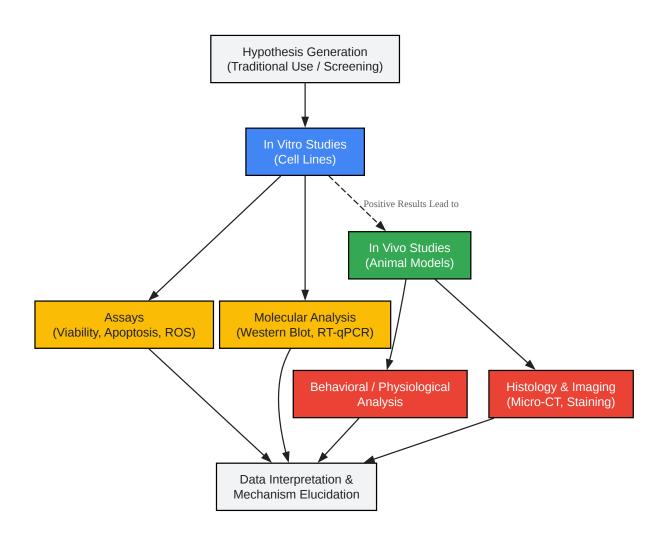
compounds from the Curculigo genus have shown effects on blood sugar and carbohydrate metabolism enzymes in diabetic rats.[22][23]

Cardioprotection: Curculigoside has been reported to have a protective effect against
myocardial ischemia-reperfusion injury by increasing cell survival and reducing
mitochondrial-mediated apoptosis.[15]

## **General Experimental Workflow**

The investigation of natural products like **Curculigoside** typically follows a multi-stage process from initial screening to mechanistic validation.





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